Physical State at Ambient Temperature: Liquid vs. Solid Handling Compatibility in Automated Synthesis
3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0) is a liquid at standard laboratory temperature (melting point 26–27 °C), whereas its closest regioisomers—2-chloro-6-fluorobenzaldehyde (CAS 387-45-1, mp 32–39 °C) and 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8, mp 58–61 °C)—are crystalline solids at ambient conditions . This liquid physical form eliminates the need for pre-weighing dissolution steps and enables direct use in automated liquid dispensing systems, reducing preparation time and minimizing solvent incompatibility risks in parallel synthesis workflows.
| Evidence Dimension | Melting point (physical state at 20–25 °C) |
|---|---|
| Target Compound Data | 26–27 °C (liquid at ~25 °C) |
| Comparator Or Baseline | 2-Chloro-6-fluorobenzaldehyde: 32–39 °C (solid); 4-Chloro-2-fluorobenzaldehyde: 58–61 °C (solid); 3-Chlorobenzaldehyde: 9–18 °C (liquid); 2-Fluorobenzaldehyde: −44.5 °C (liquid) |
| Quantified Difference | Target compound is liquid at ambient; 2-chloro-6-fluoro isomer is solid (Δ mp ≈ 6–13 °C above ambient); 4-chloro-2-fluoro isomer is solid (Δ mp ≈ 32–35 °C above ambient) |
| Conditions | Melting points from vendor-certified technical datasheets (AKSci, Sigma-Aldrich, Fisher Scientific) measured by standard capillary methods |
Why This Matters
For procurement supporting automated high-throughput synthesis or continuous flow chemistry, a liquid benzaldehyde building block eliminates solid-dissolution bottlenecks, directly reducing cycle time and improving volumetric dispensing accuracy.
